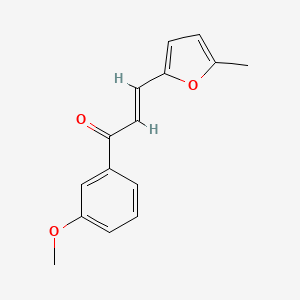
1-Fluoro-4-(2-methylpropane-1-sulfonyl)benzene
Übersicht
Beschreibung
“1-Fluoro-4-(2-methylpropane-1-sulfonyl)benzene” is a chemical compound with the molecular formula C7H7FO2S. It has a molecular weight of 174.193 . Other names for this compound include Sulfone, p-fluorophenyl methyl; 4-Fluorophenyl methyl sulfone; 1-fluoro-4-(methylsulphonyl)benzene .
Molecular Structure Analysis
The molecular structure of “this compound” includes a total of 30 bonds; 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
1-Fluoro-4-(2-methylpropane-1-sulfonyl)benzene is involved in the stereoselective synthesis of certain compounds. For instance, it is used in the production of (E)-[[fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene, which showcases its utility in producing specific stereochemical configurations in organic compounds (J. McCarthy, D. Matthews, J. Paolini, 2003).
Reaction Mechanisms
In studies of reaction mechanisms, this compound shows unique reactivity. For example, its reactions with acyclic olefins and methyl methacrylate lead to the formation of isomeric α-fluoro-β-sulfonyloxy products. These findings contribute to our understanding of complex organic reaction pathways (N. S. Pirkuliev, V. Brel, et al., 2001).
Solubility Studies
The solubility of this compound has been extensively studied in various organic solvents. These studies are crucial for understanding its behavior in different chemical environments, which is important for applications in synthesis and material science (C. Qian, Yayun Wang, Xinzhi Chen, 2014).
Electrophilic Substitution Reactions
It also plays a role in electrophilic substitution reactions. For instance, its involvement in the reaction with sulphur tetrafluoride to produce various fluorinated compounds illustrates its reactivity in generating organofluorine compounds, which are valuable in many areas of chemistry (J. Wielgat, Z. Domagała, R. Koliński, 1987).
Fluorescence Applications
Interestingly, derivatives of this compound have been utilized in developing novel green fluorophores. These compounds exhibit high fluorescence emission and photostability, making them suitable for imaging applications and displays (Teruo Beppu, Kosuke Tomiguchi, et al., 2015).
Herbicide Development
In the field of agriculture, the compound has been utilized in modifying herbicides. The introduction of fluorine atoms into related molecules has significantly changed their herbicidal properties, illustrating its role in the development of more effective and selective agricultural chemicals (G. Hamprecht, B. Würzer, M. Witschel, 2004).
Study of Molecular Structures
The compound has also been used in the study of molecular structures and configurations. For example, ab initio calculations have been performed to understand the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions, contributing to theoretical chemistry (G. Raabe, Andrea Gais, J. Fleischhauer, 1996).
Wirkmechanismus
Mode of Action
It’s known that benzylic compounds can undergo nucleophilic substitution reactions . The sulfonyl group might act as a leaving group, allowing nucleophilic attack at the benzylic position .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-Fluoro-4-(2-methylpropane-1-sulfonyl)benzene . For instance, the rate of nucleophilic substitution reactions can be influenced by the polarity of the solvent and the temperature .
Eigenschaften
IUPAC Name |
1-fluoro-4-(2-methylpropylsulfonyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMGYDJIKHTLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


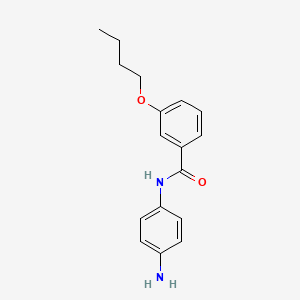
![5-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbonitrile](/img/structure/B3074470.png)
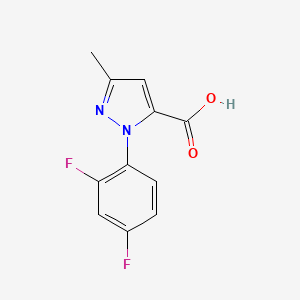
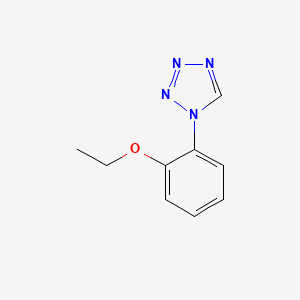
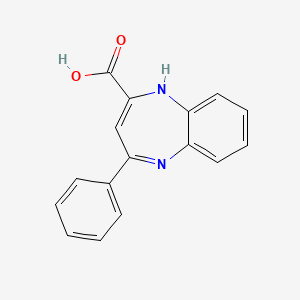
![1-[4-[(3-Oxocyclohexen-1-yl)amino]phenyl]-3-phenylthiourea](/img/structure/B3074484.png)
![2-methyl-1-[4-(propan-2-yl)phenyl]-2-(1H-1,2,4-triazol-1-yl)propan-1-one](/img/structure/B3074495.png)

![(2Z)-2-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3074509.png)



